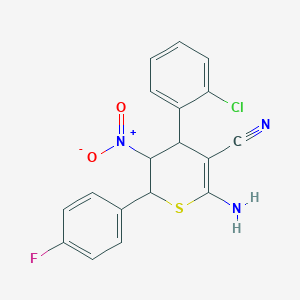![molecular formula C25H24F3NO3 B4312578 N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-(trifluoromethyl)benzamide](/img/structure/B4312578.png)
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-(trifluoromethyl)benzamide
概要
説明
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-(trifluoromethyl)benzamide is an organic compound with a complex structure that includes a trifluoromethyl group, a benzamide group, and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then reacted with trifluoromethylbenzoyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the benzamide group may facilitate interactions with protein active sites. These interactions can modulate biochemical pathways and result in various biological effects.
類似化合物との比較
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide
- N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-(methyl)benzamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable molecule for various applications.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3NO3/c1-31-22-12-11-18(15-23(22)32-2)20(13-17-7-4-3-5-8-17)16-29-24(30)19-9-6-10-21(14-19)25(26,27)28/h3-12,14-15,20H,13,16H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGJSYPMCVOZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((E)-1-{6-METHOXY-2-[(4-METHYLPHENYL)SULFANYL]-3-QUINOLYL}METHYLIDENE)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B4312497.png)

![2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-1-ETHANONE](/img/structure/B4312517.png)
![N-(3-hydroxypropyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B4312519.png)
![N-(4-{[4-acetyl-5-methyl-2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B4312532.png)

![3-{[(4-fluorophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4312544.png)
![ethyl 4,6-dioxo-5-(2,4,6-trichlorophenyl)-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4312556.png)
![2-benzyl-N,N'-bis[4-(trifluoromethoxy)phenyl]propanediamide](/img/structure/B4312561.png)
![2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE](/img/structure/B4312580.png)
![ETHYL 2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4312585.png)
![2-[4-METHYL(2-THIENYLCARBONYL)ANILINO]-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)ETHYL 2-THIOPHENECARBOXYLATE](/img/structure/B4312594.png)
![4-(4-chlorophenyl)-8-methyl-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4312602.png)
![8-[(7-fluoro-2-methylquinolin-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B4312610.png)
